Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide
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Overview
Description
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide is a quaternary ammonium compound with a molecular formula of C20H25N2OSBr and a molecular weight of 421.44 . This compound is known for its unique structure, which includes a phenothiazine moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide typically involves the alkylation of enolate ions. The enolate ion reacts with an alkyl halide in an S_N2 reaction, forming a new C-C bond . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its pharmacological properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide involves its interaction with molecular targets such as ion channels and receptors. The phenothiazine moiety is known to interact with various biological pathways, potentially affecting neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Diethylmethyl(2-(1-phenyl-2-(phenylacetoxy)ethylthio)ethyl)ammonium methyl sulfate
- Diethylmethyl(2-(3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide
Uniqueness
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide is unique due to its phenothiazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurological and psychiatric disorders.
Properties
CAS No. |
111327-40-3 |
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Molecular Formula |
C20H25BrN2OS |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
diethyl-methyl-(3-oxo-3-phenothiazin-10-ylpropyl)azanium;bromide |
InChI |
InChI=1S/C20H25N2OS.BrH/c1-4-22(3,5-2)15-14-20(23)21-16-10-6-8-12-18(16)24-19-13-9-7-11-17(19)21;/h6-13H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JCBTXNGQTHLEKV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
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